molecular formula C20H21F3N2O3S B5081803 4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5081803
M. Wt: 426.5 g/mol
InChI Key: OXDFUXLHKUOHHC-UHFFFAOYSA-N
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Description

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H21F3N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, and the trifluoromethyl group is added through electrophilic aromatic substitution. The final step involves coupling the piperidine derivative with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its combination of a piperidine ring, sulfonyl group, and trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-5-2-3-12-25(14)29(27,28)18-10-8-15(9-11-18)19(26)24-17-7-4-6-16(13-17)20(21,22)23/h4,6-11,13-14H,2-3,5,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDFUXLHKUOHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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